N-cyclopentyl-3,5-dimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide
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Overview
Description
N-cyclopentyl-3,5-dimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide is a complex organic molecule with potential applications in various scientific fields, including chemistry, biology, and medicine. It features distinct functional groups that may contribute to its unique chemical and biological properties. The combination of cyclopentyl, pyrazol, and sulfonamide components makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3,5-dimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide generally involves a multi-step process:
Cyclopentylation: : Introduction of the cyclopentyl group through a substitution reaction.
Isoxazole Formation: : Construction of the isoxazole ring via condensation.
Pyrazole Integration: : Addition of the pyrazole group through a coupling reaction.
Sulfonamide Attachment: : Introduction of the sulfonamide group using sulfonyl chloride and appropriate amine.
Each of these steps would require specific reaction conditions, such as temperature, solvent, and catalysts to ensure high yields and purity. Industrial production would optimize these conditions for scalability and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-cyclopentyl-3,5-dimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide can undergo oxidation reactions, typically facilitated by agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction can be carried out using hydrogenation or metal hydrides like lithium aluminium hydride.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, often using reagents such as halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, in aqueous or organic solvent under controlled temperatures.
Reduction: : Hydrogen gas with a palladium catalyst, or metal hydrides like lithium aluminium hydride in inert solvents.
Substitution: : Halogens, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Conversion to corresponding alcohols or amines.
Substitution: : Varied depending on the substituent, leading to derivatives with different functional groups.
Scientific Research Applications
Chemistry
Material Science: : Potential for creating new polymers or materials with unique properties.
Catalysis: : May act as a ligand or intermediate in catalytic reactions.
Biology
Drug Design: : Its unique structure could be used to design novel pharmaceuticals, particularly as enzyme inhibitors or receptor agonists/antagonists.
Biochemical Research: : Studies on its interactions with proteins and other biomolecules.
Medicine
Therapeutic Agents: : Potential for development into drugs targeting specific diseases due to its ability to interact with biological targets.
Industry
Chemical Manufacturing: : Utilization in the synthesis of other complex organic molecules.
Agriculture: : Possible use in developing agrochemicals with specific actions on pests or plant growth.
Mechanism of Action
The compound likely exerts its effects through interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The mechanism could involve binding to active sites, altering molecular conformation, or inhibiting enzymatic activity. Detailed studies would be needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar compounds might include other sulfonamide derivatives, isoxazole-containing molecules, and trifluoromethyl pyrazole compounds. For example:
N-cyclohexyl-3,5-dimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide: : Similar but with a cyclohexyl group instead of cyclopentyl.
3,5-Dimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide: : Lacks the cyclopentyl group.
Each of these compounds might have different physical, chemical, and biological properties, underlining the uniqueness of N-cyclopentyl-3,5-dimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide.
Properties
IUPAC Name |
N-cyclopentyl-3,5-dimethyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N4O3S/c1-11-15(12(2)26-21-11)27(24,25)23(13-5-3-4-6-13)10-9-22-8-7-14(20-22)16(17,18)19/h7-8,13H,3-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFISYBVBDZZTRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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